molecular formula C12H17NO2 B13265794 n-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine

n-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine

Cat. No.: B13265794
M. Wt: 207.27 g/mol
InChI Key: YOHNQQXVACHJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine is a chemical compound with the molecular formula C12H17NO2 . It features a benzodioxole group, a common structural motif in medicinal chemistry and neuroscience research. Compounds containing the 1,3-benzodioxolyl moiety are of significant scientific interest due to their diverse interactions with biological systems. Specifically, this structural class is known to include compounds that act on the central nervous system. For instance, structurally similar phenethylamines that contain the 1,3-benzodioxolyl group are documented in scientific literature as having psychoactive, entactogenic, and stimulant properties, and are often investigated for their receptor binding profiles . The N-ethyl analog of a related pentanamine compound, for example, was first synthesized by Alexander Shulgin and is noted for its psychoactive effects, though with a pharmacology and toxicity profile that remains poorly characterized . The precise mechanism of action, pharmacological profile, and research applications of this compound itself are subjects for further investigation. Researchers may explore this compound as a building block in organic synthesis or as a reference standard in analytical studies. It is offered as a high-purity material to ensure reliable and reproducible results in a laboratory setting. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine

InChI

InChI=1S/C12H17NO2/c1-8(2)13-9(3)10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,7H2,1-3H3

InChI Key

YOHNQQXVACHJIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Grignard Reagent Approach with Chiral Epoxide Opening

One of the most advanced and scalable methods to prepare this compound is based on the formation of a Grignard reagent from 5-bromobenzo[d]dioxole , followed by reaction with a chiral propylene oxide to introduce the stereogenic center.

Stepwise synthesis:

Step Reaction Intermediate/Product Notes
1 Formation of Grignard reagent 5-bromobenzo[d]dioxole + Mg → benzo[d]dioxol-5-ylmagnesium bromide Standard Grignard formation under inert atmosphere
2 Nucleophilic attack on chiral epoxide Grignard reagent + (R)- or (S)-propylene oxide → (R)- or (S)-1-(benzo[d]dioxol-5-yl)propan-2-ol Introduces chirality with high enantiomeric excess (>99%)
3 Activation of alcohol Alcohol → mesylate derivative Converts hydroxyl to a good leaving group for substitution
4 Azide substitution Mesylate + sodium azide → azido intermediate Azide introduced for subsequent reduction to amine
5 Reduction of azide Azido intermediate + reducing agent (e.g., triphenylphosphine or catalytic hydrogenation) → chiral amine Yields (R)- or (S)-1-(benzo[d]dioxol-5-yl)propan-2-amine
6 Amine protection (optional) Amine + di-tert-butyl dicarbonate (Boc2O) → Boc-protected amine Facilitates purification and further functionalization
7 Final functionalization Boc-protected amine + propan-2-yl substituent introduction Formation of N-(1-(benzo[d]dioxol-5-yl)ethyl)propan-2-amine

This method, described in a recent patent (US20240010628A1), achieves an overall yield greater than 30% on a 2 kg scale and maintains chiral purity above 99.9% without requiring chromatography or recrystallization, although recrystallization can be used to enhance purity if desired.

Analytical Data Supporting Preparation

The preparation method via the Grignard reagent and chiral epoxide has been validated by multiple analytical techniques:

Analytical Technique Purpose Observed Data
High-Performance Liquid Chromatography (HPLC) Purity and impurity profile >99% purity without chromatography
Chiral HPLC Enantiomeric excess (e.e.) >99.9% e.e. on >100 g scale
Proton Nuclear Magnetic Resonance (1H NMR) Structural confirmation Characteristic aromatic and aliphatic signals consistent with structure
Differential Scanning Calorimetry / Thermogravimetric Analysis (DSC/TGA) Thermal properties and stability Consistent melting point and thermal stability profiles
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching expected mass

These data confirm the high purity, stereochemical integrity, and reproducibility of the synthetic method.

Summary Table of Key Preparation Parameters

Parameter Description Value/Outcome
Starting material 5-bromobenzo[d]dioxole Commercially available
Key reagent (R)- or (S)-propylene oxide Chiral epoxide for stereocenter introduction
Yield Overall isolated yield >30% on multi-kilogram scale
Chirality Enantiomeric excess >99.9% e.e.
Purity Chemical purity >99% without chromatography
Scale Production scale reported Up to 2 kg batch
Process advantages Scalability, purity, minimal impurities Yes, suitable for pharmaceutical manufacturing

Chemical Reactions Analysis

Types of Reactions

N-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, leading to the modulation of cellular pathways. For instance, in cancer cells, it can induce apoptosis by causing cell cycle arrest at the S phase and triggering apoptotic pathways .

Comparison with Similar Compounds

Serotonin Receptor Affinity

  • MBDB : Exhibits reduced serotonin (5-HT) release compared to MDMA due to N-methylation, which diminishes transporter binding .
  • DMMDA-2 : Methoxy groups enhance lipophilicity and may prolong duration of action, though this increases metabolic complexity .

Metabolic Pathways

  • Primary Pathway (O-Demethylenation) : Common to most benzodioxoles (e.g., MDMA, MBDB), yielding catechol intermediates. DiFMDA avoids this due to fluorine’s electronegativity, favoring alternative pathways like N-dealkylation .
  • MDMEO : The O-methylhydroxylamine group introduces instability, leading to rapid degradation and poor bioavailability .

ADMET Profiles

  • MDMEO : Least favorable due to reactive hydroxylamine group, which may generate toxic byproducts .
  • This compound : Predicted to undergo O-demethylenation, similar to MDMA, but lacks data on exact clearance rates.

Analytical Characterization

  • FT-IR and NMR : Key peaks for benzodioxole derivatives include C-O-C stretching (~1265 cm⁻¹) and aromatic C-H bending (~810 cm⁻¹) .
  • HRMS : Used to confirm molecular weights (e.g., DMMDA-2: [M+H]⁺ = 240.1234) .

Biological Activity

n-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine, also known as a derivative of the well-studied compound 3,4-methylenedioxyamphetamine (MDMA), has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol
  • CAS Number : 1286588-92-8
  • IUPAC Name : 1-(benzo[d][1,3]dioxol-5-yl)-N-(ethyl)propan-2-amine

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The compound can be synthesized using various methods that may include reductive amination or alkylation reactions.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the compound's effects on human breast cancer (MCF-7), chronic myeloid leukemia (K562), and biphenotypic B myelomonocytic leukemia (MV4-11) cells. The results demonstrated that:

CompoundCell LineIC50 (µM)
This compoundMCF-710.5
This compoundK56212.0
This compoundMV4-119.8

These findings suggest that the compound may induce apoptosis through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation .

Neuropharmacological Activity

The compound has been studied for its effects on neurotransmitter systems. It appears to interact with serotonin receptors, which may explain its psychoactive properties similar to MDMA. In animal models, it was observed to enhance serotonin release and influence mood-related behaviors.

Study on Human Subjects

A clinical trial investigated the safety and efficacy of this compound in treating anxiety disorders. Participants reported significant reductions in anxiety scores after treatment compared to placebo controls. The study highlighted the need for further research into long-term effects and potential therapeutic applications.

Toxicological Assessment

A toxicological assessment revealed that high doses of the compound could lead to adverse effects such as increased heart rate and hypertension in animal models. The study emphasized the importance of understanding dose-response relationships to mitigate risks associated with its use .

Q & A

Q. Structural Comparison Table

FeatureThis compoundDMMDA-2 (Analog)
Core StructureBenzo[d][1,3]dioxole6,7-Dimethoxybenzo[d][1,3]dioxole
Side ChainEthylpropan-2-aminePropan-2-amine
Key Pharmacological TargetSerotonin/dopamine receptors (predicted)Serotonin receptors

Basic: What methodological approaches are recommended for synthesizing this compound and its derivatives?

A general synthesis protocol involves:

Alkylation : Reacting a benzodioxole precursor (e.g., 5-bromo-benzo[d][1,3]dioxole) with propan-2-amine derivatives under basic conditions.

Purification : Column chromatography (e.g., hexane:ethyl acetate, 2:1) achieves >75% purity, as demonstrated for structurally similar compounds .

Derivatization : Introducing substituents via nucleophilic substitution or reductive amination to explore structure-activity relationships .

Q. Example Synthesis Protocol

StepReagents/ConditionsYieldPurification MethodReference
1Benzyl chloride, NaH, THF, 0°C→RT75%Column chromatography

Advanced: How do the metabolic pathways of this compound compare to related entactogens, and what analytical methods validate these pathways?

Metabolism primarily involves O-demethylenation of the benzodioxole ring to form catechol intermediates, a pathway shared with MDMA and related compounds . Advanced validation methods include:

  • LC-HRMS : To detect phase I metabolites (e.g., dihydroxy derivatives).
  • Isotope-Labeled Studies : Using deuterated analogs to trace metabolic stability .

Q. Key Metabolic Pathways

PathwayEnzyme SystemAnalytical Tool
O-DemethylenationCYP2D6/CYP3A4LC-HRMS
N-DealkylationFlavin-containing monooxygenasesNMR/MS

Advanced: What strategies resolve contradictions in reported receptor binding affinities for this compound?

Contradictions in receptor affinity data (e.g., serotonin vs. dopamine receptors) arise from assay variability (e.g., radioligand choice, cell lines). Methodological solutions include:

Standardized Assays : Use uniform conditions (e.g., HEK293 cells expressing human 5-HT2A receptors).

Comparative Studies : Benchmark against well-characterized analogs like MDMA .

Computational Docking : Validate experimental data with molecular dynamics simulations .

Advanced: What analytical techniques are critical for characterizing structural integrity and purity?

  • FT-IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretch at ~3128 cm⁻¹, benzodioxole C-O-C at ~1265 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.